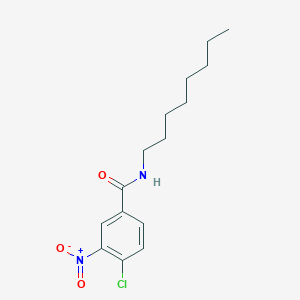

4-chloro-3-nitro-N-octylbenzamide

Description

4-Chloro-3-nitro-N-octylbenzamide is a benzamide derivative characterized by a nitro group at the 3-position, a chlorine atom at the 4-position of the benzene ring, and an octyl chain attached via an amide linkage. This structure confers unique physicochemical properties, including moderate lipophilicity due to the octyl group, which enhances membrane permeability in biological systems. The compound is typically synthesized through the reaction of 4-chloro-3-nitrobenzoyl chloride with octylamine, followed by purification via crystallization . Its applications are primarily explored in pharmaceutical and agrochemical research, where the nitro and chloro substituents contribute to bioactivity, such as enzyme inhibition or antimicrobial effects .

Properties

Molecular Formula |

C15H21ClN2O3 |

|---|---|

Molecular Weight |

312.79 g/mol |

IUPAC Name |

4-chloro-3-nitro-N-octylbenzamide |

InChI |

InChI=1S/C15H21ClN2O3/c1-2-3-4-5-6-7-10-17-15(19)12-8-9-13(16)14(11-12)18(20)21/h8-9,11H,2-7,10H2,1H3,(H,17,19) |

InChI Key |

SOVKIJTXCOKCBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-chloro-3-nitro-N-octylbenzamide typically involves the nitration of 4-chlorobenzamide followed by the introduction of an octyl group. The general synthetic route can be summarized as follows:

Nitration: 4-Chlorobenzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the chloro group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-3-nitro-N-octylbenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chloro group with a methoxy group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-3-nitro-N-octylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-octylbenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro and chloro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall effect .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- N-(3-Chlorophenethyl)-4-nitrobenzamide () : Replacing the octyl group with a 3-chlorophenethyl moiety introduces aromaticity and a chlorine atom, enhancing π-π stacking interactions with biological targets. This compound exhibits improved antimicrobial activity compared to simpler benzamides.

- 4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide () : Incorporation of a thiazole ring increases hydrogen-bonding capacity and heterocyclic bioactivity, making it potent in kinase inhibition.

- N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide () : The acetamidophenyl group introduces additional hydrogen-bonding sites, improving solubility in polar solvents while retaining antifungal properties.

Physicochemical Properties

Solubility and Stability

Critical Analysis of Key Differences

- Lipophilicity : The octyl chain in the target compound increases logP (~3.5) compared to analogs with aromatic substituents (logP ~2.8–3.0), favoring lipid-rich environments .

- Synthetic Complexity : Derivatives with heterocycles (e.g., thiazole in ) require multi-step synthesis, whereas N-octylbenzamide is simpler to prepare .

- Thermal Stability : Crystalline benzamides with hydrogen-bonding networks () exhibit higher melting points (~200°C) than alkyl-substituted analogs (~160°C) .

Biological Activity

4-Chloro-3-nitro-N-octylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C15H21ClN2O3

- Molecular Weight : 333.44 g/mol

- CAS Number : 3330441-08-2

The compound features a chloro and nitro substituent on the benzamide structure, which may influence its biological activity significantly.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the nitro group can enhance electron affinity, potentially leading to increased reactivity with biological macromolecules.

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, although specific data on its efficacy compared to other known antimicrobial agents is limited.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The compound's structural similarity to known anti-inflammatory agents suggests it may modulate inflammatory pathways. Research into related compounds has shown that similar benzamide derivatives can inhibit pro-inflammatory cytokines, suggesting a potential mechanism for this compound.

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of various benzamide derivatives, including this compound, on cancer cell lines. The compound demonstrated moderate cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (LNCaP), suggesting potential as an anticancer agent.

-

Structure-Activity Relationship (SAR) :

- Research focusing on SAR indicates that modifications to the benzamide structure can enhance biological activity. For example, introducing alkyl chains or varying halogen substitutions has been linked to increased potency in inhibiting specific enzyme activities associated with cancer progression.

-

Toxicological Studies :

- Toxicity assessments have shown that while the compound exhibits promising biological activity, it also presents some cytotoxic effects at higher concentrations. Further studies are needed to evaluate its safety profile comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.